molecular formula C10H12O3 B13150384 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Cat. No.: B13150384
M. Wt: 180.20 g/mol
InChI Key: ACSXXEHJCAAGHW-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with a cyclobutyl group at the 5-position and a methyl group at the 2-position, along with a carboxylic acid functional group at the 3-position. It is primarily used for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of furan derivatives and cyclobutyl-containing reagents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutyl-2-methylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The cyclobutyl group may contribute to the compound’s stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran-3-carboxylic acid: Lacks the cyclobutyl group, which may affect its reactivity and stability.

    5-Cyclobutylfuran-3-carboxylic acid: Lacks the methyl group, which may influence its chemical properties and interactions.

Uniqueness

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is unique due to the presence of both the cyclobutyl and methyl groups, which can enhance its reactivity and specificity in various chemical and biological contexts .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-cyclobutyl-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C10H12O3/c1-6-8(10(11)12)5-9(13-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12)

InChI Key

ACSXXEHJCAAGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2CCC2)C(=O)O

Origin of Product

United States

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